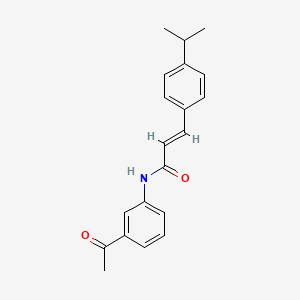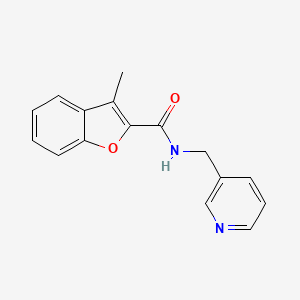
4-iodophenyl isobutyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodophenyl isobutyl carbonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenyl isobutyl carbonate, which is a widely used intermediate in the synthesis of various organic compounds. In
科学的研究の応用
4-iodophenyl isobutyl carbonate has been used in various scientific research applications. One of the most significant applications of this compound is in the synthesis of radiolabeled compounds for imaging studies. Radiolabeled compounds are used in various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), to visualize biological processes in vivo. This compound can be used as a precursor for the synthesis of radiolabeled compounds, which can be used to study various biological processes, such as receptor binding, enzyme activity, and metabolic pathways.
作用機序
The mechanism of action of 4-iodophenyl isobutyl carbonate is not well understood. However, it is believed that this compound acts as a substrate for various enzymes, such as cytochrome P450 enzymes, which catalyze the metabolism of the compound. The metabolism of this compound results in the formation of various metabolites, which may have different biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it is believed that this compound may have potential applications in the treatment of various diseases, such as cancer and neurological disorders. The compound may act as a substrate for various enzymes, which may be involved in the metabolism of drugs used in the treatment of these diseases.
実験室実験の利点と制限
The advantages of using 4-iodophenyl isobutyl carbonate in lab experiments include its ease of synthesis and its potential applications in the synthesis of radiolabeled compounds for imaging studies. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and facilities for handling and storing the compound.
将来の方向性
There are several future directions for the research on 4-iodophenyl isobutyl carbonate. One of the most significant directions is the development of new synthesis methods for the compound, which may improve the yield and purity of the product. Another direction is the study of the biochemical and physiological effects of the compound, which may lead to the discovery of new therapeutic applications. Additionally, the development of new radiolabeled compounds using this compound may have significant implications for the diagnosis and treatment of various diseases.
合成法
The synthesis of 4-iodophenyl isobutyl carbonate involves the reaction of phenyl isobutyl carbonate with iodine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of catalyst used.
特性
IUPAC Name |
(4-iodophenyl) 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-8(2)7-14-11(13)15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDGEAZQPAOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)

![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)